2-Oxobutanoic acid
Overview
Description
2-Oxobutanoic acid, also known as alpha-ketobutyric acid, is an organic compound with the molecular formula C4H6O3. It is a colorless solid that melts just above room temperature.
Mechanism of Action
Target of Action
2-Oxobutanoic acid, also known as alpha-ketobutyric acid, interacts with several targets. One of its primary targets is 1-aminocyclopropane-1-carboxylate deaminase in Pseudomonas sp. (strain ACP) . Another target is the Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii .
Mode of Action
It is known to be involved in the metabolism of many amino acids . It can be produced through the lysis of cystathionine, leading to the production of cysteine and alpha-ketobutyric acid .
Biochemical Pathways
This compound plays a role in several biochemical pathways. It is involved in the metabolism of many amino acids, including glycine, cysteine, methionine, valine, leucine, serine, threonine, and isoleucine . It also plays a role in propanoate metabolism and C-5 branched dibasic acid metabolism . More specifically, it can be converted into propionyl-CoA, which can be converted to succinyl CoA, a citric acid cycle intermediate .
Result of Action
The result of this compound’s action is the modulation of several metabolic pathways, particularly those involving amino acids . By interacting with its targets and participating in these pathways, this compound can influence various molecular and cellular processes.
Biochemical Analysis
Biochemical Properties
2-Oxobutanoic acid plays a significant role in the metabolism of many amino acids, including glycine, cysteine, methionine, valine, leucine, serine, threonine, and isoleucine . It is also involved in propanoate metabolism and C-5 branched dibasic acid metabolism . More specifically, this compound can be produced through the lysis of cystathionine, leading to the production of cysteine and this compound . It is also one of the degradation products of threonine .
Cellular Effects
The cellular effects of this compound are primarily related to its role in amino acid metabolism . By participating in various metabolic pathways, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various biochemical reactions. It can be converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex . Further mitochondrial reactions produce succinyl-CoA, which enters the citric acid cycle .
Metabolic Pathways
This compound is involved in the metabolism of many amino acids, propanoate metabolism, and C-5 branched dibasic acid metabolism . It can be converted to propionyl-CoA, which can subsequently be converted to succinyl CoA, a citric acid cycle intermediate .
Transport and Distribution
This compound is transported into the mitochondrial matrix, where it undergoes further reactions
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondrial matrix, where it is converted to propionyl-CoA
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxobutanoic acid can be synthesized through various methods. One common approach involves the oxidative decarboxylation of alpha-hydroxybutyric acid. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the microbial fermentation of certain amino acids, such as threonine. The fermentation process involves the use of specific bacterial strains that can convert threonine into this compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce acetoacetic acid.
Reduction: It can be reduced to form 2-hydroxybutanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Acetoacetic acid.
Reduction: 2-Hydroxybutanoic acid.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Scientific Research Applications
2-Oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways, particularly in the degradation of amino acids such as threonine and methionine.
Medicine: It is studied for its potential therapeutic applications, including its role in metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the production of various chemicals and pharmaceuticals
Comparison with Similar Compounds
2-Oxobutanoic acid can be compared with other similar compounds, such as:
Pyruvic Acid: Both are keto acids, but pyruvic acid has a shorter carbon chain.
Acetoacetic Acid: Both can be formed through the oxidation of their respective hydroxy acids.
2-Hydroxybutanoic Acid: This is the reduced form of this compound.
Uniqueness: this compound is unique due to its role in amino acid metabolism and its ability to participate in a variety of chemical reactions, making it a versatile compound in both biological and chemical research .
Properties
IUPAC Name |
2-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEYBOSBBBHJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2013-26-5 (hydrochloride salt) | |
Record name | alpha-Ketobutyric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600180 | |
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DSSTOX Substance ID |
DTXSID9060524 | |
Record name | 2-Oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic paste; mp = 32-34 deg C; [Acros Organics MSDS], Solid | |
Record name | alpha-Ketobutyric acid | |
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Record name | 2-Ketobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |
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Solubility |
119 mg/mL, soluble in water and alcohol | |
Record name | 2-Ketobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Oxobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/155/ | |
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Density |
1.200 (d20/4) | |
Record name | 2-Oxobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/155/ | |
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CAS No. |
600-18-0 | |
Record name | 2-Oxobutanoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=600-18-0 | |
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Record name | alpha-Ketobutyric acid | |
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Record name | 2-Oxobutanoic Acid | |
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Record name | 2-oxobutanoic acid | |
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Record name | Butanoic acid, 2-oxo- | |
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Record name | 2-Oxobutyric acid | |
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Record name | 2-oxobutyric acid | |
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Record name | .ALPHA.-KETOBUTYRIC ACID | |
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Record name | 2-Ketobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
Record name | 2-Oxobutanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 2-Ketobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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